molecular formula C12H18IN2O9P B12721760 ((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid CAS No. 117626-84-3

((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid

Cat. No.: B12721760
CAS No.: 117626-84-3
M. Wt: 492.16 g/mol
InChI Key: MFNFWLKYQFFJSF-MZYLLPMKSA-N
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Description

The compound “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” is a complex organic molecule that features multiple functional groups, including amino, iodo, oxo, hydroxyl, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” can be approached through multi-step organic synthesis. Key steps may include:

    Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the iodo group: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS).

    Attachment of the furan ring: This can be done through glycosylation reactions.

    Phosphorylation: The hydroxyl group can be phosphorylated using reagents like phosphorus oxychloride (POCl3) or phosphoryl chloride.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry

In industry, the compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The compound’s effects may involve inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-oxo-1,2,3,6-tetrahydropyridine: Shares the tetrahydropyridine and iodo groups.

    3,4-Dihydroxytetrahydrofuran: Contains the dihydroxytetrahydrofuran moiety.

    Phosphorylated acetic acid derivatives: Similar in having the phosphoryl group attached to an acetic acid backbone.

Properties

CAS No.

117626-84-3

Molecular Formula

C12H18IN2O9P

Molecular Weight

492.16 g/mol

IUPAC Name

2-[[(2R,3S,4S,5S)-5-(2-amino-3-iodo-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C12H18IN2O9P/c13-5-1-4(12(20)15-11(5)14)10-9(19)8(18)6(24-10)2-23-25(21,22)3-7(16)17/h1,4,6,8-11,18-19H,2-3,14H2,(H,15,20)(H,16,17)(H,21,22)/t4?,6-,8-,9+,10+,11?/m1/s1

InChI Key

MFNFWLKYQFFJSF-MZYLLPMKSA-N

Isomeric SMILES

C1=C(C(NC(=O)C1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O)N)I

Canonical SMILES

C1=C(C(NC(=O)C1C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O)N)I

Origin of Product

United States

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